molecular formula C8H7BrClNO2 B11759060 Methyl 6-amino-3-bromo-2-chlorobenzoate CAS No. 943138-46-3

Methyl 6-amino-3-bromo-2-chlorobenzoate

Cat. No.: B11759060
CAS No.: 943138-46-3
M. Wt: 264.50 g/mol
InChI Key: AAMOTLXSQKECMF-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-bromo-2-chlorobenzoate is a halogenated aromatic ester featuring an amino group at the 6-position, bromine at the 3-position, and chlorine at the 2-position of the benzoate backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity, which arises from the interplay of electron-withdrawing halogens (Br, Cl) and the electron-donating amino group . Its structural uniqueness enables applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

Properties

CAS No.

943138-46-3

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 6-amino-3-bromo-2-chlorobenzoate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3

InChI Key

AAMOTLXSQKECMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of methyl 2-chlorobenzoate to introduce the bromo substituent. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The final product is obtained through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-bromo-2-chlorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Esterification: Methanol (CH3OH) and sulfuric acid (H2SO4).

Major Products

    Substitution Products: Depending on the substituents introduced, various substituted benzoates can be formed.

    Coupling Products: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Methyl 6-amino-3-bromo-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-bromo-2-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it with analogous benzoate esters. Key differences lie in substituent positions, ester groups, and electronic effects, which influence reactivity, solubility, and applications.

Substituent Position Isomerism

  • Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8): This positional isomer swaps the bromine and chlorine substituents, placing bromine at the 2-position and methoxy at the 3-position. The methoxy group’s electron-donating nature enhances resonance stabilization compared to chlorine’s electron-withdrawing effect, altering reactivity in nucleophilic aromatic substitution. This compound is similarly employed in medicinal chemistry but may exhibit distinct pharmacokinetic properties due to differences in hydrogen bonding (methoxy lacks H-bond donor capacity) .
  • Methyl 2-amino-6-bromo-3-methoxybenzoate (MDL: MFCD21893917): Here, the amino group shifts to the 2-position, bromine to the 6-position, and methoxy to the 3-position. Its molecular formula (C₁₈H₁₂BrF₃N₂O₃) suggests fluorinated substituents, which could enhance metabolic stability compared to the non-fluorinated target compound .

Ester Group Variations

  • The substitution of the amino group with fluorine at the 6-position introduces strong electron-withdrawing effects, favoring electrophilic aromatic substitution at the 2- and 4-positions. This compound’s applications may skew toward materials science due to fluorine’s stability under harsh conditions .

Functional Group Modifications

  • Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate: This compound incorporates a nitrogen-containing azepine ring, expanding its utility in heterocyclic chemistry. The propyl chain enhances solubility in non-polar solvents, contrasting with the target compound’s polar amino group. Such structural complexity often correlates with enhanced biological activity, particularly in CNS-targeting drugs .

Comparative Data Table

Compound Name Substituent Positions Ester Group Key Functional Groups Molecular Weight (g/mol) Applications
Methyl 6-amino-3-bromo-2-chlorobenzoate 6-NH₂, 3-Br, 2-Cl Methyl NH₂, Br, Cl ~264.5 (estimated) Pharmaceutical intermediates
Methyl 6-amino-2-bromo-3-methoxybenzoate 6-NH₂, 2-Br, 3-OCH₃ Methyl NH₂, Br, OCH₃ ~290.1 (estimated) Drug discovery
Ethyl 2-bromo-3-chloro-6-fluorobenzoate 2-Br, 3-Cl, 6-F Ethyl Br, Cl, F ~265.5 (estimated) Specialty chemicals
Methyl 2-amino-6-bromo-3-methoxybenzoate 2-NH₂, 6-Br, 3-OCH₃ Methyl NH₂, Br, OCH₃, F (in C₁₈H₁₂BrF₃N₂O₃) 441.21 Fluorinated agrochemicals

Key Research Findings

  • Synthetic Challenges: The target compound’s halogen and amino groups necessitate precise reaction conditions to avoid dehalogenation or oxidation. highlights the use of catalytic PTSA in similar ester syntheses, suggesting acid-catalyzed methods may be viable .
  • Hydrogen Bonding: The amino group enables strong intermolecular H-bonding, influencing crystallization behavior (e.g., crystal packing efficiency) compared to methoxy or halogen-only analogs .
  • Stability : Bromine and chlorine substituents enhance thermal stability but may reduce solubility in polar solvents. Ethyl ester derivatives mitigate this via increased hydrophobicity .

Notes

  • Commercial Availability : Several analogs, including the target compound, are listed as discontinued, indicating niche demand or synthesis complexities .
  • Structural Insights : Graph set analysis () could further elucidate hydrogen-bonding patterns, aiding in the design of co-crystals for improved bioavailability .
  • Data Gaps: Limited quantitative data (e.g., melting points, logP) are available in the provided evidence, underscoring the need for experimental characterization.

Biological Activity

Methyl 6-amino-3-bromo-2-chlorobenzoate is an aromatic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₈H₈BrClN O₂
  • Molecular Weight : Approximately 250.48 g/mol
  • Functional Groups : Contains an amino group, bromine, and chlorine substituents, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated aromatic amines, including this compound, exhibit antibacterial activity against various bacterial strains. The presence of bromine and chlorine may enhance this activity due to their electron-withdrawing effects, which can stabilize reactive intermediates during interactions with bacterial enzymes.

Anticancer Potential

Studies have suggested that compounds structurally similar to this compound may possess anticancer properties. The amino group allows for hydrogen bonding with biological targets, potentially leading to inhibition of cancer cell proliferation. Preliminary investigations indicate that this compound may interact with specific receptors involved in cancer signaling pathways.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity.
  • Electrostatic Interactions : The bromine and chlorine atoms can participate in electrostatic interactions, influencing the compound's specificity and efficacy in biological systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2-Amino-4-bromo-5-chlorobenzoic acidC₇H₅BrClN O₂Additional bromine and chlorine substituents
2-Amino-4,6-dibromobenzoic acidC₇H₄Br₂N O₂Two bromine atoms enhancing antibacterial properties
Methyl 2-bromo-4-chlorobenzoateC₈H₈BrClO₂Ester derivative with different solubility characteristics

This table highlights how the unique combination of functional groups in this compound may influence its pharmacological profile compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on various halogenated benzoic acids demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Cancer Cell Line Evaluation : In vitro assays using human cancer cell lines showed that this compound could inhibit cell proliferation at micromolar concentrations. Further research is required to determine its selectivity and mechanism of action in cancer therapy.

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